molecular formula C16H21N5O4S3 B2678346 2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide CAS No. 1351621-83-4

2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide

Cat. No.: B2678346
CAS No.: 1351621-83-4
M. Wt: 443.56
InChI Key: WINODNYZISIDFF-UHFFFAOYSA-N
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Description

2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of 2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide involves several steps. One common synthetic route starts with the preparation of the thiadiazole ring. This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form the thiadiazole ring. The resulting thiadiazole intermediate is then reacted with 2-chloroacetyl chloride to introduce the acetamido group. The sulfonamide group is introduced by reacting the intermediate with N-methylmethanesulfonamide. Finally, the phenylethyl group is attached through a nucleophilic substitution reaction with 2-phenylethylamine.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and sulfonamide groups, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical assays to study enzyme inhibition, particularly urease inhibition, which is important for understanding bacterial infections and developing new antibiotics.

    Medicine: The compound has potential therapeutic applications due to its ability to inhibit specific enzymes and pathways, making it a candidate for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings, due to its multifunctional nature.

Mechanism of Action

The mechanism of action of 2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. One known target is the urease enzyme, where the compound acts as an inhibitor. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for the survival of certain bacteria, such as Helicobacter pylori, which rely on urease activity for colonization in the human stomach.

Comparison with Similar Compounds

Similar compounds to 2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide include:

    5-Amino-1,3,4-thiadiazole-2-sulfonamide: This compound shares the thiadiazole ring and sulfonamide group but lacks the acetamido and phenylethyl groups, making it less multifunctional.

    N-Phenyl-bis(trifluoromethanesulfonimide): This compound contains a sulfonamide group but differs significantly in structure, lacking the thiadiazole ring and acetamido group.

    Acetazolamide: This compound is a well-known carbonic anhydrase inhibitor with a similar thiadiazole ring and sulfonamide group but differs in the presence of an acetamido group instead of the phenylethyl group.

Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4S3/c1-21(28(2,24)25)10-13(22)18-15-19-20-16(27-15)26-11-14(23)17-9-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,17,23)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINODNYZISIDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NN=C(S1)SCC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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